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Abstract: This document provides a detailed statistical analysis plan (SAP) for the SHEN26
Phase Il clinical trial, a multicenter, randomized, double-blind, placebo-controlled study
designed to evaluate the efficacy and safety of SHEN26 in treating mild-to-moderate COVID-
19. SHEN26 (also known as ATV014) is an oral RNA-dependent RNA polymerase (RdRp)
inhibitor. This plan outlines the study's objectives, endpoints, statistical methodologies, and
data presentation formats to ensure a comprehensive and rigorous analysis of the clinical trial
data.

Introduction

The SHEN26 Phase Il clinical trial is designed to assess the antiviral activity, safety, and
tolerability of two different doses of SHEN26 compared to a placebo in adult patients with mild-
to-moderate COVID-19. SHEN26 is a prodrug of GS-441,524, which acts as an inhibitor of the
viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication.
[1][2] This SAP specifies the statistical methods that will be employed to analyze and interpret
the data collected during this trial.

Study Objectives and Endpoints
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2.1 Primary Objective: To evaluate the antiviral efficacy of SHEN26 in adult patients with mild-
to-moderate COVID-19.

2.2 Secondary Objectives:

» To further assess the antiviral activity of SHEN26 at different time points.

» To evaluate the safety and tolerability of SHEN26.

o To determine the appropriate dose of SHEN26 for future clinical development.[2]

2.3 Endpoints:

Endpoint Type Endpoint
] Change from baseline in viral RNA levels on
Primary
Day 7.[1][3]
» Change from baseline in viral RNA levels on
Secondary

Days 3, 5, 10, and 28.[1][3]

 Time to clearance of SARS-CoV-2 virus.[1][3]

¢ Incidence and severity of adverse events
(AEs).

« Incidence of serious adverse events (SAES).

Experimental Protocols

3.1 Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, phase I
clinical trial.[1][2][3] Eligible patients are adult patients (18-65 years old) with confirmed mild-to-
moderate COVID-19.[1][2] A total of 91 patients were recruited and randomized in a 1:1:1 ratio
to one of three treatment arms:[1][3]

e High-Dose Group: 400 mg SHEN26

e Low-Dose Group: 200 mg SHEN26
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e Placebo Group: Matching placebo

3.2 Randomization and Blinding: Patients were randomly assigned to the treatment groups.
Both patients and investigators are blinded to the treatment allocation to minimize bias.

3.3 Data Collection: Baseline demographic data, body weight, and body mass index (BMI)
were collected at enrollment.[1] Viral load (RNA levels) was measured at baseline and on Days
3,5, 7, 10, and 28.[1][3] Safety assessments, including the monitoring of adverse events, were
conducted throughout the study.

Statistical Analysis

All statistical analyses will be performed using the SAS system (version 9.4 or later).[1] A p-
value of less than 0.05 will be considered statistically significant.

4.1 Analysis of Primary Endpoint: The change from baseline in viral RNA levels on Day 7 will be
analyzed to compare the efficacy of the high-dose and low-dose SHEN26 groups with the
placebo group.

4.2 Analysis of Secondary Endpoints:

» Viral Load Changes: The changes from baseline in viral RNA levels on Days 3, 5, 10, and 28
will be analyzed similarly to the primary endpoint.

o Time to Viral Clearance: The time to clearance of the SARS-CoV-2 virus will be analyzed
using the Kaplan-Meier method.[1][2] Hazard ratios (HR) and their 95% confidence intervals
will be calculated using a proportional hazards (PH) Cox regression model to compare the
SHEN26 groups with the placebo group.[1][2]

o Safety Analysis: The incidence of adverse events will be summarized by treatment group.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics
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High-Dose SHEN26
(400 mg) (N=XX)

Characteristic

Low-Dose SHEN26
(200 mg) (N=XX)

Placebo (N=XX)

Age (years), mean
(SD)

Gender, n (%)

BMI ( kg/m 2), mean
(SD)

Baseline Viral Load
(log10 copies/mL),
mean (SD)

Table 2: Change from Baseline in Viral RNA Levels (log10 copies/mL)

High-Dose Low-Dose
. . p-value (vs.
Time Point SHEN26 (400 SHEN26 (200 Placebo
Placebo)
mg) mg)
Day 3 Mean (SD) Mean (SD) Mean (SD)
Day 5 Mean (SD) Mean (SD) Mean (SD)
Day 7 Mean (SD) Mean (SD) Mean (SD)
Day 10 Mean (SD) Mean (SD) Mean (SD)
Day 28 Mean (SD) Mean (SD) Mean (SD)

Table 3: Summary of Adverse Events
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Adverse Event High-Dose SHEN26 Low-Dose SHEN26

Placebo (N=XX)
Category (400 mg) (N=XX) (200 mg) (N=XX)

Any Adverse Event, n
(%)

Drug-Related Adverse
Event, n (%)

Serious Adverse
Event, n (%)
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Caption: Mechanism of action of SHEN26 as an RdRp inhibitor.
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Caption: Workflow of the SHEN26 Phase Il clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11762885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11762885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11762885/
https://www.springermedizin.de/efficacy-and-safety-of-shen26-a-novel-oral-small-molecular-rdrp-/50532356
https://www.springermedizin.de/efficacy-and-safety-of-shen26-a-novel-oral-small-molecular-rdrp-/50532356
https://www.springermedizin.de/efficacy-and-safety-of-shen26-a-novel-oral-small-molecular-rdrp-/50532356
https://pubmed.ncbi.nlm.nih.gov/39863888/
https://pubmed.ncbi.nlm.nih.gov/39863888/
https://pubmed.ncbi.nlm.nih.gov/39863888/
https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial
https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial
https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial
https://www.benchchem.com/product/b14083366#statistical-analysis-plan-for-shen26-phase-ii-clinical-trial
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14083366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

